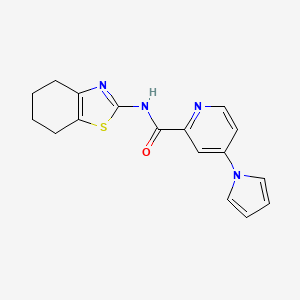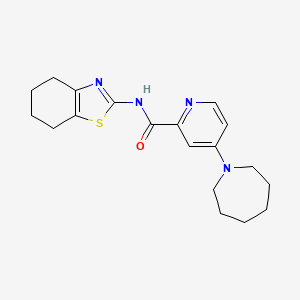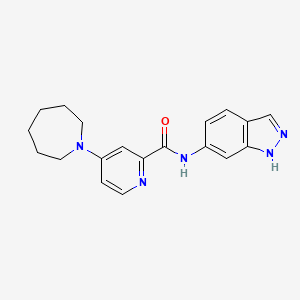![molecular formula C16H24N2O2S2 B6506260 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1421498-80-7](/img/structure/B6506260.png)
1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one, also known as MMT, is a novel compound synthesized in 2018 by a team of researchers from the University of California, San Diego. MMT is a member of the thiazolidinone family, which is composed of compounds with a core structure of five-membered heterocyclic ring with two nitrogen atoms. This compound has been studied for its potential applications in the field of medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Antiviral Activity
The compound’s piperidin-4-one nucleus has garnered attention due to its antiviral properties . Researchers have explored its potential as an antiviral agent against specific viruses. Further studies are needed to elucidate its mechanism of action and efficacy.
Antitumor Properties
Compounds with similar structural features have demonstrated antitumor activity . Investigating this compound’s impact on tumor cells, growth inhibition, and potential pathways could yield valuable insights for cancer therapy.
Central Nervous System (CNS) Stimulation
Piperidin-4-one derivatives have been associated with CNS stimulation . Researchers might explore this compound’s effects on neural receptors, neurotransmitter systems, and cognitive function.
Analgesic Potential
Given the diverse biological activities of related compounds, investigating this compound’s analgesic properties is warranted . Preclinical studies could assess its pain-relieving effects and potential mechanisms.
Anticancer Applications
Anticancer research often focuses on compounds like this one . In vitro and in vivo experiments could evaluate its impact on cancer cell lines, apoptosis induction, and tumor growth inhibition.
Antimicrobial Activity
Morpholine, a key component in this compound, is widely used in synthesis due to its industrial applications . Researchers may explore its antimicrobial effects against bacteria, fungi, or other pathogens.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withIntegrin alpha-L , a receptor involved in a variety of immune phenomena including leukocyte-endothelial cell interaction .
Biochemical Pathways
Compounds with similar structures have been implicated in pathways related to immune response
Result of Action
Based on its potential target, it may influence immune phenomena such as leukocyte-endothelial cell interaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and carries out its function. For instance, a study found that the inhibition efficiency of a similar compound increased up to a certain temperature, beyond which the efficiency decreased due to desorption of the inhibitor .
Propiedades
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFLTRWCXDVTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)


![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)